2,8-Dimethyl-1,2,4-triazaspiro[4.5]decane-3-thione
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Overview
Description
2,8-Dimethyl-1,2,4-triazaspiro[4.5]decane-3-thione is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of nitrogen and sulfur atoms in its structure makes it a versatile molecule for various chemical reactions and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-1,2,4-triazaspiro[4.5]decane-3-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as diamines and carbon disulfide can be used, followed by cyclization in the presence of a base to form the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Safety measures and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-1,2,4-triazaspiro[4.5]decane-3-thione can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spiro structure or the nitrogen atoms.
Substitution: The methyl groups or other substituents can be replaced by different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various halogenating agents or organometallic reagents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2,8-Dimethyl-1,2,4-triazaspiro[4.5]decane-3-thione has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored for potential therapeutic applications.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2,8-Dimethyl-1,2,4-triazaspiro[4.5]decane-3-thione exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitrogen and sulfur atoms in its structure can form coordination complexes with metal ions or participate in hydrogen bonding, influencing biological pathways and chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1,3,8-Triazaspiro[4.5]decane-2,4-dione: This compound shares a similar spiro structure but differs in the functional groups attached to the spiro ring.
2,8-Dimethyl-1-thia-3,8-diazaspiro[4.5]decane: Another related compound with a similar core structure but different substituents.
Uniqueness
2,8-Dimethyl-1,2,4-triazaspiro[4.5]decane-3-thione is unique due to the presence of both nitrogen and sulfur atoms in its spiro structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, distinguishing it from other similar molecules.
Properties
Molecular Formula |
C9H17N3S |
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Molecular Weight |
199.32 g/mol |
IUPAC Name |
2,8-dimethyl-1,2,4-triazaspiro[4.5]decane-3-thione |
InChI |
InChI=1S/C9H17N3S/c1-7-3-5-9(6-4-7)10-8(13)12(2)11-9/h7,11H,3-6H2,1-2H3,(H,10,13) |
InChI Key |
KCALIEPJMWMCFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)NC(=S)N(N2)C |
Origin of Product |
United States |
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